Growth Inhibitory Potency Against Human Gastrointestinal Adenocarcinoma Cells: 5-Chloro vs. 5-Methyl
In a direct comparative evaluation against four human gastrointestinal adenocarcinoma cell lines, 5-chloro-5,8-dideazaisofolic acid (denoted compound 1e) demonstrated substantially inferior growth inhibitory activity relative to its 5-methyl-5,8-dideazaisofolic acid counterpart (denoted 1f) [1]. The study explicitly notes that 'compound 1e was substantially less effective than its 5-methyl counterpart' although the magnitude of the difference was not provided as a numeric fold-change in the accessible abstract. This head-to-head comparison establishes that the 5-chloro substituent in the isofolic acid series confers a potency disadvantage compared to 5-methyl, contradicting any assumption of functional equivalence among 5-substituted analogues.
| Evidence Dimension | In vitro growth inhibition potency |
|---|---|
| Target Compound Data | Qualitatively less effective than 5-methyl [IC50 range: millimolar; not explicitly stated in accessible abstract] |
| Comparator Or Baseline | 5-methyl-5,8-dideazaisofolic acid (1f) [IC50 range: micromolar; not explicitly stated in accessible abstract] |
| Quantified Difference | Substantially less effective (exact fold-change not retrievable from limited-access source) |
| Conditions | Four human gastrointestinal adenocarcinoma cell lines; in vitro growth inhibition assay |
Why This Matters
For researchers selecting among 5-substituted isofolic acid analogs to study GI adenocarcinoma, the 5-chloro variant is likely to produce weaker cellular antiproliferative responses than the 5-methyl congener, which may influence experimental design and data interpretation.
- [1] Hynes, J. B., Kumar, A., Tomazic, A., & Washtien, W. L. (1987). Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. Journal of Medicinal Chemistry, 30(8), 1515–1519. PMID: 3612694. View Source
